![molecular formula C18H17N3O4 B2998328 N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 899190-39-7](/img/structure/B2998328.png)
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, also known as FMOP, is a synthetic compound that has been extensively researched for its potential therapeutic applications. FMOP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research studies.
Mechanism Of Action
The mechanism of action of N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been found to exhibit a range of biochemical and physiological effects. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory mediators. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has also been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several advantages for use in lab experiments. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that can be easily synthesized and purified, making it readily available for use in various experiments. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been extensively studied and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research studies. However, N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide. One potential future direction is the development of N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide-based drugs for the treatment of various diseases. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. Another potential future direction is the further investigation of N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide's mechanism of action. Understanding the mechanism of action of N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can provide insights into its potential therapeutic applications and can help to develop more effective drugs. Finally, future research can also focus on the optimization of N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide synthesis methods to improve its yield and purity.
Synthesis Methods
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis method involves the use of 2-furylmethylamine, 4-methoxyphenylacetic acid, and 2-chloro-N-(2-furylmethyl)acetamide as starting materials. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is then purified to obtain pure N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
Scientific Research Applications
N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. Research has shown that N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)16-8-9-18(23)21(20-16)12-17(22)19-11-15-3-2-10-25-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFXEYRHOXJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
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